1-Methyl-8-nitroquinolin-2(1H)-one 1-Methyl-8-nitroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 99361-44-1
VCID: VC7927791
InChI: InChI=1S/C10H8N2O3/c1-11-9(13)6-5-7-3-2-4-8(10(7)11)12(14)15/h2-6H,1H3
SMILES: CN1C(=O)C=CC2=C1C(=CC=C2)[N+](=O)[O-]
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

1-Methyl-8-nitroquinolin-2(1H)-one

CAS No.: 99361-44-1

Cat. No.: VC7927791

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-8-nitroquinolin-2(1H)-one - 99361-44-1

Specification

CAS No. 99361-44-1
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 1-methyl-8-nitroquinolin-2-one
Standard InChI InChI=1S/C10H8N2O3/c1-11-9(13)6-5-7-3-2-4-8(10(7)11)12(14)15/h2-6H,1H3
Standard InChI Key UZPWKKBFNVYJPJ-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC2=C1C(=CC=C2)[N+](=O)[O-]
Canonical SMILES CN1C(=O)C=CC2=C1C(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Synthetic Characterization

Molecular Architecture

1-Methyl-8-nitroquinolin-2(1H)-one features a quinolinone backbone with a lactam ring at position 2, a methyl group at position 1, and a nitro substituent at position 8. X-ray diffraction studies reveal an intramolecular hydrogen bond between the lactam oxygen and the nitro group, which stabilizes the planar conformation and influences redox behavior . This interaction shifts the compound’s reduction potential by approximately +0.3 V compared to non-hydrogen-bonded analogs, a critical factor in its bioactivation .

Synthetic Pathways

The synthesis of 1-methyl-8-nitroquinolin-2(1H)-one typically involves nitration and methylation steps. A visible light-mediated method using quinoline N-oxides as precursors has been reported, achieving high yields under mild conditions. For example, irradiation of 1-methylquinoline N-oxide with a 40 W blue LED in dimethyl sulfoxide (DMSO) in the presence of an acridinium photocatalyst produces the target compound in 68% yield . Bromination and chlorination at position 6 further diversify its derivatives, as demonstrated in the synthesis of 6-bromo-1-methyl-8-nitroquinolin-2(1H)-one (EC50_{50} = 12 nM against Trypanosoma brucei) .

Table 1: Key Synthetic Derivatives and Their Activities

DerivativeSubstitutionActivity (EC50_{50})Target Organism
6-Bromo derivativeBr at C612 nM (T. brucei) Trypanosoma brucei
3-Chloro derivativeCl at C3500 nM (T. cruzi) Trypanosoma cruzi
3,6-Dibromo derivativeBr at C3/C6Inactive Leishmania infantum

Pharmacological Activities

Antileishmanial Mechanisms

1-Methyl-8-nitroquinolin-2(1H)-one derivatives exhibit potent activity against Leishmania donovani, with EC50_{50} values in the submicromolar range. The mechanism involves nitroreductase (NTR1)-mediated bioactivation, generating cytotoxic metabolites that induce oxidative stress and disrupt parasite mitochondrial membranes . Comparative studies show that derivatives with redox potentials above -0.6 V (vs. NHE) are most effective, as they are more readily reduced by parasitic enzymes than human homologs .

Antitrypanosomal Efficacy

Structure-Activity Relationships (SAR)

Substituent Effects

  • Position 6 Substitutions: Bromine or chlorine at C6 enhances antitrypanosomal activity by improving electron-withdrawing effects and metabolic stability .

  • Position 3 Modifications: Introducing a p-carboxyphenyl group at C3 improves solubility but reduces BBB permeability, limiting central nervous system applications .

Table 2: Impact of Substituents on Pharmacological Profiles

PositionSubstituentEffect on ActivityRedox Potential (V)
C6Br↑ Antitrypanosomal (12 nM) -0.37
C3Cl↓ Microsomal stability -0.45
C8NO2_2Essential for NTR1 bioactivation -0.37

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

1-Methyl-8-nitroquinolin-2(1H)-one exhibits high microsomal stability, with a hepatic half-life exceeding 40 minutes in human and murine models . This stability is attributed to the methyl group at C1, which sterically shields the lactam ring from oxidative metabolism .

Comparative Analysis with Structural Analogs

Quinolone derivatives with nitro groups at alternative positions (e.g., 6-nitroquinoline) exhibit distinct pharmacological profiles. For instance, 8-nitroquinoline lacks the lactam-mediated hydrogen bond, resulting in a lower redox potential (-0.67 V) and reduced antileishmanial activity . Similarly, 1-methyl-3,6,8-trinitroquinolone (TNQ) undergoes unique cine-substitutions due to steric strain between the methyl and nitro groups, enabling cycloaddition reactions absent in simpler analogs .

Table 3: Structural Analogs and Their Properties

CompoundKey FeaturesBioactivity (EC50_{50})
8-NitroquinolineNo lactam hydrogen bond 2.1 μM (L. infantum)
TNQ3,6,8-Trinitro substitution Reactive intermediate
6-Nitroquinolin-2-oneNitro at C6, lactam at C2 Inactive

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